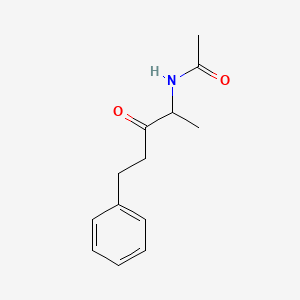![molecular formula C22H21NOSe B12526899 Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- CAS No. 869383-49-3](/img/structure/B12526899.png)
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-: is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core structure with additional phenylmethyl and phenylseleno groups attached to it. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with ammonia or an amine to form benzamide.
Introduction of the Phenylmethyl Group: The benzamide is then subjected to Friedel-Crafts alkylation using benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Phenylseleno Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding a simpler benzamide derivative.
Substitution: The phenylmethyl and phenylseleno groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, reduced benzamide derivatives, and various substituted benzamides depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- involves its interaction with specific molecular targets and pathways. The phenylseleno group is known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. Additionally, the benzamide core structure can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methyl-N-phenylbenzamide: A benzamide derivative with a methyl and phenyl group.
N-Phenyl-N-methylbenzamide: Another benzamide derivative with similar substituents.
Uniqueness
Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity in redox reactions and its potential biological activities, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
869383-49-3 |
|---|---|
Formule moléculaire |
C22H21NOSe |
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[(2S)-1-phenyl-3-phenylselanylpropan-2-yl]benzamide |
InChI |
InChI=1S/C22H21NOSe/c24-22(19-12-6-2-7-13-19)23-20(16-18-10-4-1-5-11-18)17-25-21-14-8-3-9-15-21/h1-15,20H,16-17H2,(H,23,24)/t20-/m0/s1 |
Clé InChI |
DVSQUTGFOMQVKG-FQEVSTJZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C[Se]C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CC(C[Se]C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


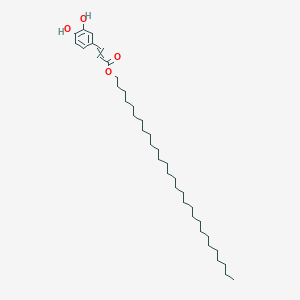
![4-{Bis[(pyridin-2-yl)amino]methyl}benzaldehyde](/img/structure/B12526823.png)

![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![Bis[4-(trifluoromethyl)phenyl]phosphinic chloride](/img/structure/B12526838.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
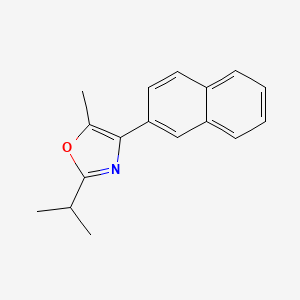
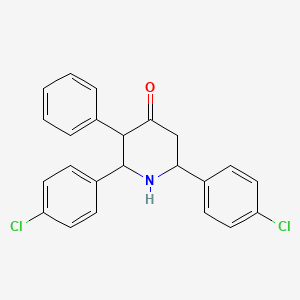
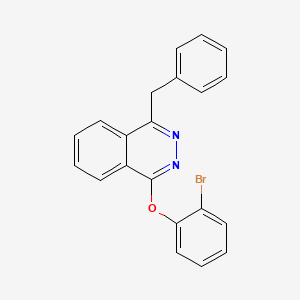
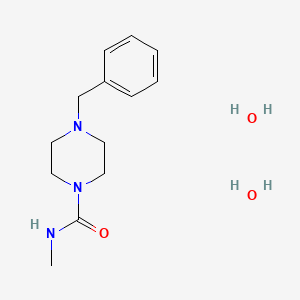
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)

![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
